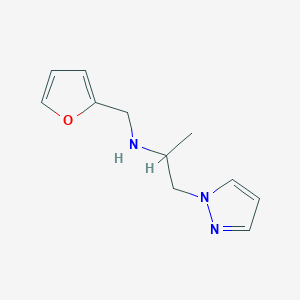![molecular formula C14H16N2O B7558035 2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MMMP and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MMMP is not fully understood. It is believed that MMMP may exert its biological activities through the inhibition of various enzymes and signaling pathways. MMMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. MMMP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
MMMP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMMP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activities. However, there are also some limitations to the use of MMMP in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of MMMP is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of MMMP. One area of research could be to investigate the potential use of MMMP in the treatment of cancer. Further studies could explore the mechanism of action of MMMP and identify potential targets for its biological activities. Additionally, future research could focus on improving the solubility of MMMP to make it more useful in lab experiments.
Métodos De Síntesis
The synthesis of MMMP involves the reaction of 3-chloro-2-methoxypyridine with 3-methylbenzylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain MMMP in high purity.
Aplicaciones Científicas De Investigación
MMMP has been studied for its potential use in scientific research. It has been found to have various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. MMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-5-3-6-12(9-11)10-16-13-7-4-8-15-14(13)17-2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDMXYVJUQERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
